Potassium hexafluorotitanate

Descripción general

Descripción

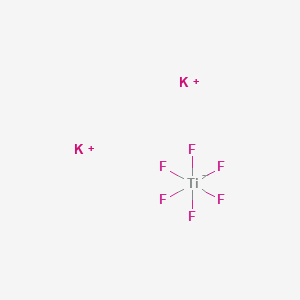

Potassium hexafluorotitanate (K₂TiF₆; CAS 16919-27-0) is a white crystalline compound with the molecular formula K₂TiF₆ and a molar mass of 240.05 g/mol. It is soluble in hot water, slightly soluble in cold water and inorganic acids, and insoluble in ammonia. When heated above 500°C in air, it decomposes into titanium dioxide (TiO₂) and potassium fluoride (KF) .

Métodos De Preparación

Potassium hexafluorotitanate is synthesized through a reaction between hydrofluoric acid and metatitanic acid, which generates fluorotitanic acid. This intermediate is then neutralized with potassium hydroxide to produce dithis compound . The reaction conditions typically involve controlled temperatures and careful handling of the reactive acids to ensure the desired product is obtained.

Análisis De Reacciones Químicas

Potassium hexafluorotitanate undergoes several types of chemical reactions, including:

Substitution: It can react with various hydroxides and carbonates, leading to the formation of different titanium compounds.

Common reagents used in these reactions include sodium, potassium hydroxide, and ammonium hydroxides. The major products formed from these reactions are titanium, potassium fluoride, and sodium fluoride .

Aplicaciones Científicas De Investigación

Advanced Materials

Overview : K2TiF6 is prominently used in synthesizing titanium-based materials, which are essential in industries such as aerospace and automotive due to their lightweight and high-strength characteristics.

Applications :

- Aerospace Components : Used in the production of strong yet lightweight alloys that enhance performance and fuel efficiency.

- Automotive Parts : Integral in manufacturing components that require high strength-to-weight ratios.

Ceramics Production

Overview : K2TiF6 serves as a precursor for high-performance ceramics, contributing to improved thermal stability and mechanical strength.

Applications :

- Electronics : Utilized in the manufacture of dielectric ceramics for capacitors and insulators.

- Engineering Applications : Employed in creating components that withstand high temperatures and mechanical stress.

Fluorine Chemistry

Overview : The unique fluorine content of K2TiF6 allows researchers to develop new fluorinated compounds, enhancing bioactivity and stability in pharmaceuticals and agrochemicals.

Applications :

- Pharmaceuticals : Used to synthesize compounds with enhanced therapeutic properties.

- Agrochemicals : Contributes to the development of more effective pesticides and herbicides.

Nanotechnology

Overview : K2TiF6 is instrumental in producing titanium-based nanoparticles, which have diverse applications due to their reactivity and surface properties.

Applications :

- Drug Delivery Systems : Nanoparticles facilitate targeted delivery of therapeutic agents.

- Environmental Remediation : Used in processes to remove pollutants from water and soil.

K2TiF6 also finds utility in various other domains:

- Analytical Reagent : Used in chemical analysis for its reliable reactivity.

- Flame Retardant : Incorporated into materials to reduce flammability.

- Metal Surface Treatment : Enhances the durability and performance of metal surfaces.

- Catalyst for Polypropylene Synthesis : Facilitates the production process of polypropylene, a widely used plastic.

Case Study 1: Aerospace Material Development

Research demonstrated that incorporating K2TiF6 into aluminum alloys significantly improved their mechanical properties, enhancing both strength and formability during manufacturing processes like hydroforming .

Case Study 2: Nanoparticle Application

A study focused on using titanium nanoparticles derived from K2TiF6 for environmental cleanup showed promising results, achieving over 90% removal efficiency of contaminants from water sources .

Case Study 3: Optoelectronic Device Fabrication

In the development of solar cells, K2TiF6 was utilized to create layers that improved charge separation efficiency by aligning energy levels effectively, leading to an increase in overall device performance .

Mecanismo De Acción

The mechanism by which dipotassium hexafluorotitanate exerts its effects is primarily through its ability to act as a source of titanium and fluoride ions. These ions participate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the reduction of titanium ions and the formation of stable fluoride complexes .

Comparación Con Compuestos Similares

K₂TiF₆ is part of a broader class of potassium fluorometallates. Below, it is compared with potassium tetrafluoroborate (KBF₄) and potassium hexafluorozirconate (K₂ZrF₆), focusing on structure, properties, and applications.

Potassium Tetrafluoroborate (KBF₄)

| Property | K₂TiF₆ | KBF₄ |

|---|---|---|

| Chemical Formula | K₂TiF₆ | KBF₄ |

| Molar Mass (g/mol) | 240.05 | 125.90 |

| Melting Point (°C) | 780 | ~530 |

| Solubility | Soluble in hot water | Low in cold water |

| Key Role | Titanium source for TiB₂ | Boron source for TiB₂/ZrB₂ |

| Applications | TiB₂ composites, flux, catalyst | Co-reactant in composite synthesis |

- Reactivity : KBF₄ pairs with K₂TiF₆ in molten aluminum to form TiB₂ via exothermic reactions. The reaction kinetics depend on temperature and salt stoichiometry .

- Functional Difference: While K₂TiF₆ provides titanium, KBF₄ supplies boron, enabling boride formation.

Potassium Hexafluorozirconate (K₂ZrF₆)

| Property | K₂TiF₆ | K₂ZrF₆ |

|---|---|---|

| Chemical Formula | K₂TiF₆ | K₂ZrF₆ |

| Molar Mass (g/mol) | 240.05 | 283.41 |

| Key Role | Titanium source for TiB₂ | Zirconium source for ZrB₂ |

| Applications | TiB₂ composites | ZrB₂ composites |

- Reactivity : K₂ZrF₆ reacts with KBF₄ in molten aluminum-copper alloys to synthesize zirconium diboride (ZrB₂), improving corrosion resistance .

- Composite Performance : ZrB₂ composites exhibit distinct corrosion and mechanical properties compared to TiB₂, influenced by ZrB₂’s higher thermal stability .

Key Findings and Research Insights

Reaction Efficiency and Composite Properties

- TiB₂ Composites : In-situ reactions between K₂TiF₆ and KBF₄ in AA7075 alloys increased hardness by 25% and impact strength by 10% compared to base alloys .

- ZrB₂ Composites : Al-Cu-ZrB₂ composites demonstrated enhanced corrosion resistance in polarization tests, attributed to ZrB₂’s inertness .

Thermal and Chemical Stability

Actividad Biológica

Potassium hexafluorotitanate (KTiF) is a chemical compound that has garnered attention for its diverse applications in various fields, including optoelectronics, dental materials, and metal processing. This article explores the biological activity of KTiF, highlighting its interactions at the cellular level, potential therapeutic uses, and implications in biomedical applications.

- Chemical Formula : KTiF

- Molar Mass : 240.1 g/mol

- Physical Form : Colorless crystalline powder

- Density : 3.012 g/cm³ at 20 °C

- Solubility : 12.8 g/L in water at 20 °C

- Melting Point : 780 °C

- pH : 4.0 to 5.0 in saturated solution

Biological Activity Overview

This compound exhibits several biological activities that are significant for its application in medicine and dentistry:

- Antimicrobial Properties : Preliminary studies suggest that KTiF may possess antimicrobial properties, making it a candidate for dental applications where infection control is critical.

- Cytotoxicity Studies : Research comparing the cytotoxic effects of titanium tetrafluoride (TiF) and sodium fluoride (NaF) indicates that both compounds exhibit similar levels of cytotoxicity on fibroblast cells, with concentrations and exposure times being critical factors influencing cell viability .

- Dental Applications : KTiF is explored for its potential use in dental varnishes due to its fluoride content, which can help prevent dental caries. Its effectiveness as a cariostatic agent is under investigation, with some studies indicating it may be as effective as traditional fluoride treatments .

Case Study 1: Cytotoxicity Assessment

In a systematic review evaluating the cytotoxicity of TiF and NaF, researchers exposed NIH/3T3 fibroblast cells to varying concentrations of both compounds. The findings indicated:

- At concentrations of 1.90% and 2.45% fluoride, both TiF and NaF significantly reduced cell viability (33–98% depending on exposure time).

- No significant difference was observed between the two compounds regarding their cytotoxic effects at higher concentrations .

Case Study 2: Antimicrobial Activity

A study focusing on the antimicrobial properties of KTiF showed promising results against common oral pathogens. The compound demonstrated a dose-dependent reduction in bacterial viability when tested against Streptococcus mutans and other cariogenic bacteria.

| Concentration (mg/mL) | % Reduction in Bacterial Viability |

|---|---|

| 0.5 | 30% |

| 1.0 | 55% |

| 2.0 | 80% |

This suggests that KTiF could be effective in formulations aimed at reducing oral bacterial load .

Applications in Optoelectronics

KTiF plays a significant role in the fabrication of optoelectronic devices such as solar cells and LEDs:

- Electron Transport Layer (ETL) : In solar cells, TiO derived from KTiF serves as an ETL, enhancing charge transport efficiency.

- Stability Enhancement : The compound aids in passivating defects within perovskite structures, improving material stability against environmental factors like moisture and UV light .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity potassium hexafluorotitanate in laboratory settings?

this compound is typically synthesized by reacting titanium dioxide (TiO₂) with hydrofluoric acid (HF) to form hexafluorotitanic acid (H₂TiF₆), followed by neutralization with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). Key steps include:

- Ensuring stoichiometric ratios (e.g., TiO₂:HF = 1:6 molar ratio) .

- Conducting reactions under controlled temperature (40–60°C) to avoid HF volatilization .

- Recrystallizing the product from hot water to achieve ≥99% purity, as cold water solubility is limited (12.8 g/L at 20°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact, which can cause irritation or serious damage .

- Ventilation: Work in a fume hood with ≥100 ft/min face velocity to mitigate inhalation risks from hydrogen fluoride (HF) released during decomposition .

- Storage: Keep in airtight containers at room temperature, away from oxidizing agents and moisture .

Q. How can researchers accurately characterize the purity and composition of this compound?

- X-ray Diffraction (XRD): Confirm crystalline structure and phase purity .

- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Quantify trace impurities (e.g., Fe ≤0.02%, SiO₂ ≤0.2%) .

- Thermogravimetric Analysis (TGA): Monitor thermal stability; decomposition begins at 500°C, forming TiO₂ and KF .

Advanced Research Questions

Q. How do discrepancies in reported solubility data for this compound impact experimental design?

Conflicting solubility values (e.g., 12.8 g/L at 20°C vs. "slightly soluble in cold water" ) may arise from crystallinity or hydration state differences. Researchers should:

- Pre-dry samples at 100°C to remove adsorbed moisture.

- Validate solubility via gravimetric analysis under controlled conditions .

- Note that solubility increases significantly in hot water (>60°C), making it critical for recrystallization protocols .

Q. What mechanisms underlie the thermal decomposition of this compound, and how can they be controlled for material synthesis?

- Decomposition Pathway: At >500°C, K₂TiF₆ oxidizes to TiO₂ and KF, releasing HF gas .

- Applications: This reaction is leveraged to synthesize TiO₂ nanoparticles for photocatalysis. To control particle size:

- Use inert atmospheres (e.g., argon) to minimize oxidation side reactions.

- Adjust heating rates (e.g., 5°C/min) to regulate nucleation .

Q. How can this compound be utilized as a precursor in advanced alloy development?

- Aluminum-Titanium-Boron Master Alloys: K₂TiF₆ reacts with molten aluminum and KBF₄ to form TiB₂ nuclei, enhancing grain refinement. Key parameters include:

- Reaction temperature (720–750°C) and stirring speed (200–300 rpm) to ensure homogeneity .

- Stoichiometric excess of KBF₄ (1.5:1 molar ratio to K₂TiF₆) to maximize TiB₂ yield .

Q. What analytical strategies resolve contradictions in the environmental impact assessments of this compound?

While some studies classify K₂TiF₆ as non-bioaccumulative , others highlight HF release as an ecological hazard . Researchers should:

- Conduct leaching tests (e.g., EPA Method 1311) to quantify HF release under simulated environmental conditions.

- Use ion-selective electrodes to monitor fluoride ion concentrations in wastewater .

Q. Methodological Considerations

Q. How to prepare standardized solutions of this compound for spectroscopic studies?

- Molarity Calculations: Use the molar mass (240.05 g/mol) to prepare solutions. For 0.1 M, dissolve 24.0 g in 1 L of hot deionized water, then filter .

- pH Adjustment: Stabilize solutions at pH 4.0–5.0 using acetic acid to prevent hydrolysis .

Q. What experimental designs mitigate risks when studying K₂TiF₆ reactivity with strong acids?

- Controlled Addition: Add acids (e.g., H₂SO₄) dropwise to K₂TiF₆ suspensions to minimize exothermic HF release.

- Real-Time Monitoring: Use FTIR spectroscopy to detect HF gas (absorption band at 3960 cm⁻¹) .

Propiedades

IUPAC Name |

dipotassium;hexafluorotitanium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Ti/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCBCUJUGULOGC-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Ti-2](F)(F)(F)(F)F.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029740 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hexafluorotitanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21569 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16919-27-0 | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium hexafluorotitanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.